molecular formula C25H17ClN2O2S B11092470 (2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

Cat. No.: B11092470
M. Wt: 444.9 g/mol
InChI Key: BBKZXAMXNJMUHF-QQTULTPQSA-N
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Description

1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the thiazolidine ring with 2-chlorobenzyl chloride in the presence of a base.

    Formation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl Cyanide: A simpler compound with similar functional groups but lacking the thiazolidine ring.

    Benzyl Cyanide: Another related compound with a benzyl group and a cyanide group.

Uniqueness

1-[5-(2-CHLOROBENZYL)-4-OXO-3-PHENYL-1,3-THIAZOLAN-2-YLIDEN]-2-OXO-2-PHENYLETHYL CYANIDE is unique due to its complex structure, which includes multiple functional groups and a thiazolidine ring

Properties

Molecular Formula

C25H17ClN2O2S

Molecular Weight

444.9 g/mol

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile

InChI

InChI=1S/C25H17ClN2O2S/c26-21-14-8-7-11-18(21)15-22-24(30)28(19-12-5-2-6-13-19)25(31-22)20(16-27)23(29)17-9-3-1-4-10-17/h1-14,22H,15H2/b25-20-

InChI Key

BBKZXAMXNJMUHF-QQTULTPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N

Origin of Product

United States

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